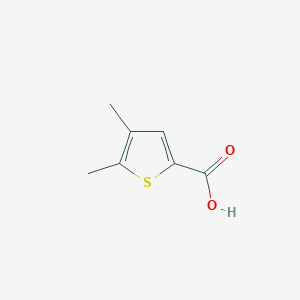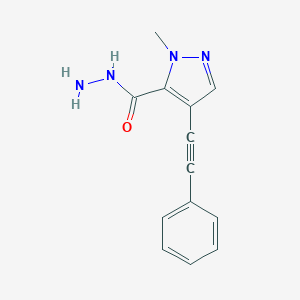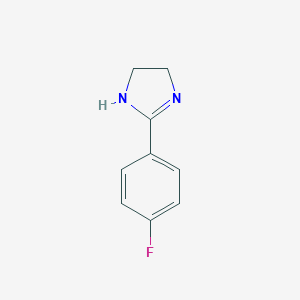![molecular formula C14H10ClF3N2O B183413 1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 794-57-0](/img/structure/B183413.png)
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a widely used tool in scientific research for studying the physiological effects of β2-adrenergic receptor blockade.
Mécanisme D'action
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 selectively blocks β2-adrenergic receptors, which are G protein-coupled receptors that are activated by the catecholamines adrenaline and noradrenaline. β2-adrenergic receptors are found in various tissues, including the lungs, heart, and skeletal muscle. When activated, they stimulate various physiological processes, such as bronchodilation, heart rate increase, and glycogen breakdown. By blocking β2-adrenergic receptors, 1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 inhibits these processes.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 has various biochemical and physiological effects depending on the tissue and the experimental conditions. In the lungs, it inhibits bronchodilation and can induce bronchoconstriction. In the heart, it decreases heart rate and contractility. In skeletal muscle, it inhibits glycogen breakdown and can impair exercise performance. It also has metabolic effects, such as decreasing insulin secretion and increasing lipolysis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 has several advantages for lab experiments. It is a selective β2-adrenergic receptor antagonist, which allows for specific investigation of the role of β2-adrenergic receptors in various physiological processes. It is also well-tolerated in animals and humans, with few reported side effects. However, it has some limitations. It can induce bronchoconstriction in some animal models, which can complicate lung-related experiments. It can also impair exercise performance, which can limit its use in studies that investigate the effects of exercise on various physiological processes.
Orientations Futures
There are several future directions for the use of 1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 in scientific research. One direction is the investigation of the effects of β2-adrenergic receptor blockade on various disease states, such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. Another direction is the investigation of the role of β2-adrenergic receptors in various physiological processes, such as glucose metabolism and muscle protein synthesis. Additionally, the development of more selective β2-adrenergic receptor antagonists could provide further insight into the role of β2-adrenergic receptors in various physiological processes.
Méthodes De Synthèse
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 can be synthesized through a two-step process. The first step involves the reaction of 3-chloroaniline with 2-(trifluoromethyl)phenyl isocyanate to form 1-(3-chlorophenyl)-3-(2-trifluoromethylphenyl)urea. The second step involves the reaction of the intermediate with sodium hydroxide to form the final product, 1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 is widely used in scientific research to study the physiological effects of β2-adrenergic receptor blockade. It is commonly used in animal studies to investigate the role of β2-adrenergic receptors in various physiological processes, such as bronchodilation, heart rate regulation, and glucose metabolism. It is also used in human studies to investigate the effects of β2-adrenergic receptor blockade on exercise performance and muscle metabolism.
Propriétés
Numéro CAS |
794-57-0 |
|---|---|
Formule moléculaire |
C14H10ClF3N2O |
Poids moléculaire |
314.69 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H10ClF3N2O/c15-9-4-3-5-10(8-9)19-13(21)20-12-7-2-1-6-11(12)14(16,17)18/h1-8H,(H2,19,20,21) |
Clé InChI |
LCNIOHIXJKYVFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,2-b]pyridin-6-ol](/img/structure/B183330.png)
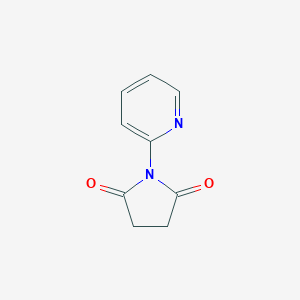
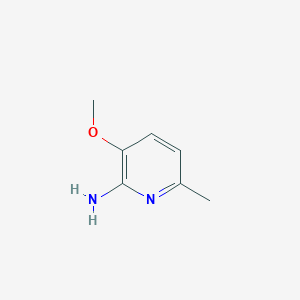
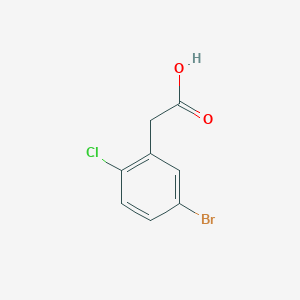
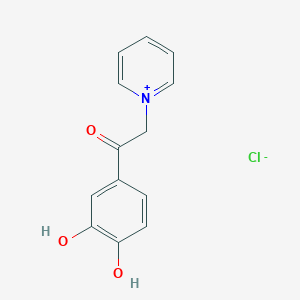
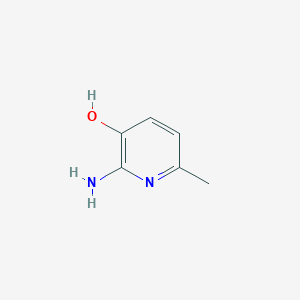
![4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B183339.png)

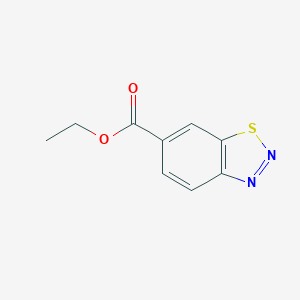
![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)
